
Methyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing one sulfur and two nitrogen atoms . The specific structure can vary depending on the substituents attached to the ring.Chemical Reactions Analysis
Thiadiazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The specific reactions can vary depending on the substituents attached to the thiadiazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary widely depending on their specific structure. For example, they generally have good liposolubility, which is attributed to the presence of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Neuroprotection in Parkinson’s Disease
Background: Parkinson’s disease (PD) is characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc). These neurons play a crucial role in motor function. The degeneration of DA neurons leads to the typical motor symptoms associated with PD.
Research Findings::- The mitogen-activated protein kinase (MAPK) pathway was implicated in PD pathology, and OXB reduced phosphorylation of extracellular signal-regulated kinase (ERK), suggesting a neuroprotective role .
Immune Memory and Phenylpropionamides
Background: Microglial innate immune memory plays a critical role in neuroinflammation and neurodegenerative diseases.
Research Findings::SHP1 Activity Tracing and Inhibition
Background: SHP1 (Src homology region 2 domain-containing phosphatase-1) is involved in various cellular processes, including immune regulation.
Research Findings::Anticancer Activity
Background: The search for novel anticancer agents continues, and thiadiazole derivatives have attracted interest.
Research Findings::Gintonin and Multi-Target Effects
Background: Gintonin, a ginseng-derived compound, has been studied for its neuroprotective properties.
Research Findings::Wirkmechanismus
The exact mechanism of action would depend on the specific targets of the compound, which could vary based on the specific substitutions on the thiadiazole ring. The mode of action generally involves the compound interacting with its targets, leading to changes in cellular processes. The biochemical pathways affected would depend on the specific targets of the compound .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its ADME properties .
The result of the compound’s action would be changes at the molecular and cellular level, which could include inhibition or activation of certain biochemical pathways, leading to therapeutic effects .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methylsulfanyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-12-9-8(10-11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXUDOSPNARBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



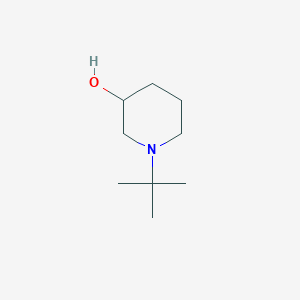

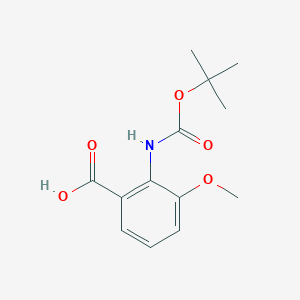
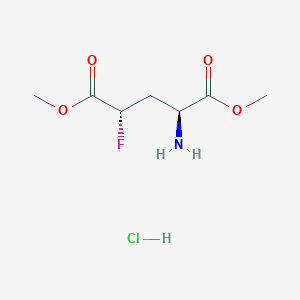
![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)
![Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride](/img/structure/B2628272.png)
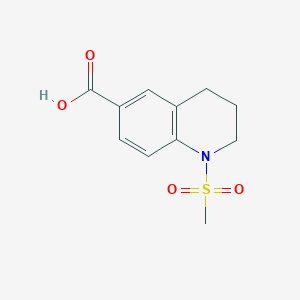
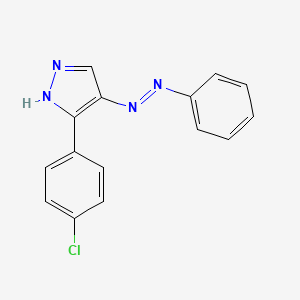
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)
![11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2628279.png)
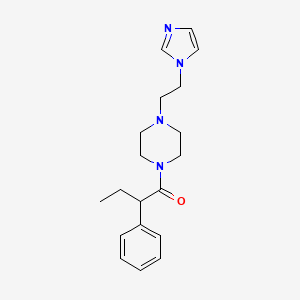
![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)